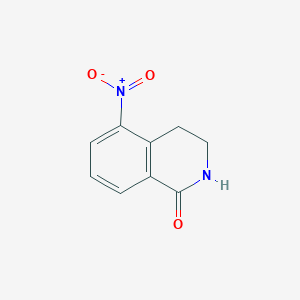
5-Nitro-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
5-Nitro-3,4-dihydroisoquinolin-1(2H)-one, also known as NDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NDQ is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinoline derivatives.
Wirkmechanismus
The mechanism of action of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, it has been suggested that 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one exerts its biological effects by modulating various cellular pathways. 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has also been shown to inhibit the activity of various transcription factors such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has been found to have a protective effect on the liver by reducing the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Vorteile Und Einschränkungen Für Laborexperimente
5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo studies. However, 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability. 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one also has a short half-life, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one. One potential area of research is the development of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. Further studies are needed to elucidate the cellular pathways involved in the biological effects of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one. Additionally, the therapeutic potential of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one in various diseases such as cancer, inflammation, and microbial infections needs to be explored further.
Wissenschaftliche Forschungsanwendungen
5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has shown potential as an anti-microbial agent by inhibiting the growth of various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
5-nitro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-3H,4-5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDYSQWSGPVVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277220 | |
| Record name | 3,4-Dihydro-5-nitro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
135329-21-4 | |
| Record name | 3,4-Dihydro-5-nitro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135329-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-nitro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3233272.png)
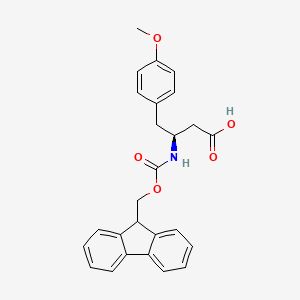
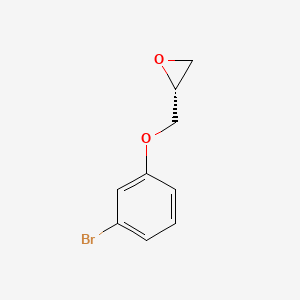
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B3233298.png)

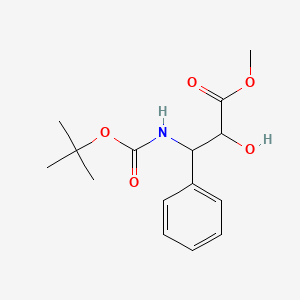
![N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine](/img/structure/B3233312.png)
![Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3233322.png)
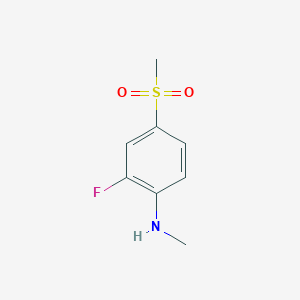


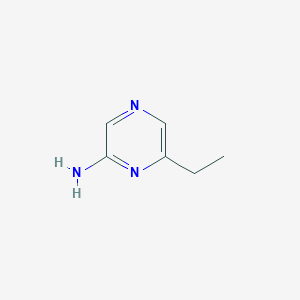
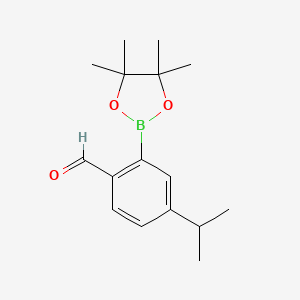
![2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)-](/img/structure/B3233372.png)